molecular formula C20H28ClNO5 B1668908 Chromonar hydrochloride CAS No. 655-35-6

Chromonar hydrochloride

Cat. No. B1668908
CAS RN: 655-35-6
M. Wt: 397.9 g/mol
InChI Key: KSQIAZKOUOEHSA-UHFFFAOYSA-N
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Description

Chromonar hydrochloride is a coronary vasodilator agent . It dilates coronary vessels and increases coronary blood flow volume rate, contributes to the development of collateral circulation (with prolonged use), and improves metabolic processes in myocardium . The mechanism of action of a role played by its inhibitory effect on phosphodiesterase, accompanied by accumulation in the cells of cyclic 3 ‘, 5’-adenosine monophosphate .


Synthesis Analysis

The synthesis of chromone derivatives, including Chromonar hydrochloride, has been the focus of recent advances in green chemistry . Some promising approaches in designing green protocols with improved efficiency include microwave and ultrasound irradiation, solvent-free reactions, reactions in aqueous media, and the use of heterogeneous catalysis .


Molecular Structure Analysis

The molecular formula of Chromonar hydrochloride is C20H28ClNO5 . The molecular weight is 397.165588 Da .


Chemical Reactions Analysis

Chromonar hydrochloride can be analyzed by this reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .


Physical And Chemical Properties Analysis

Chromonar hydrochloride has a molecular weight of 397.900 . It has a LogP value of 3.03 .

Safety And Hazards

The safety data sheet for Chromonar hydrochloride indicates that it may be corrosive to metals . It causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-[3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO5.ClH/c1-5-21(6-2)11-10-17-14(4)16-9-8-15(12-18(16)26-20(17)23)25-13-19(22)24-7-3;/h8-9,12H,5-7,10-11,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQIAZKOUOEHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

804-10-4 (Parent)
Record name Chromonar hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048749
Record name Chromonar hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID2048749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chromonar hydrochloride

CAS RN

655-35-6
Record name Acetic acid, 2-[[3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-1-benzopyran-7-yl]oxy]-, ethyl ester, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromonar hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromonar hydrochloride
Source DTP/NCI
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Record name Chromonar hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl [[3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-1-benzopyran-7-yl]oxy]acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.466
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Record name CHROMONAR HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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